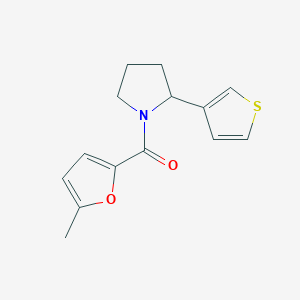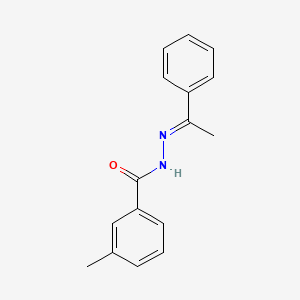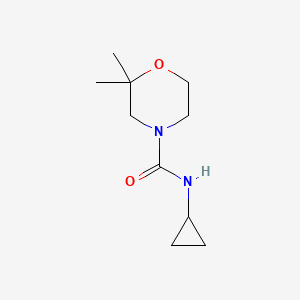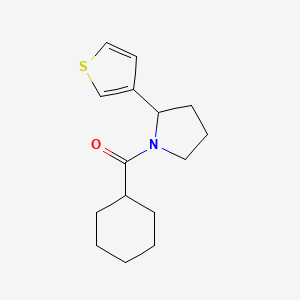
N-(2-piperidin-1-ylethyl)-2-(1,2,4-triazol-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-piperidin-1-ylethyl)-2-(1,2,4-triazol-1-yl)propanamide, also known as BMT-122, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Aplicaciones Científicas De Investigación
N-(2-piperidin-1-ylethyl)-2-(1,2,4-triazol-1-yl)propanamide has been studied for its potential therapeutic properties in various fields of research, including cancer, inflammation, and pain management. In cancer research, N-(2-piperidin-1-ylethyl)-2-(1,2,4-triazol-1-yl)propanamide has shown promising results in inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Inflammation and pain management research have also shown that N-(2-piperidin-1-ylethyl)-2-(1,2,4-triazol-1-yl)propanamide has anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
Mecanismo De Acción
N-(2-piperidin-1-ylethyl)-2-(1,2,4-triazol-1-yl)propanamide is believed to exert its therapeutic effects by binding to the sigma-1 receptor, which is a protein that is involved in various cellular processes such as cell survival, proliferation, and differentiation. By binding to the sigma-1 receptor, N-(2-piperidin-1-ylethyl)-2-(1,2,4-triazol-1-yl)propanamide can modulate intracellular signaling pathways and regulate gene expression, leading to its anti-cancer, anti-inflammatory, and analgesic effects.
Biochemical and Physiological Effects
N-(2-piperidin-1-ylethyl)-2-(1,2,4-triazol-1-yl)propanamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, N-(2-piperidin-1-ylethyl)-2-(1,2,4-triazol-1-yl)propanamide has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth. In inflammation and pain management research, N-(2-piperidin-1-ylethyl)-2-(1,2,4-triazol-1-yl)propanamide has been shown to reduce the production of pro-inflammatory cytokines and modulate pain signaling pathways, leading to its anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-piperidin-1-ylethyl)-2-(1,2,4-triazol-1-yl)propanamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for the sigma-1 receptor. However, N-(2-piperidin-1-ylethyl)-2-(1,2,4-triazol-1-yl)propanamide also has limitations, such as its poor solubility and stability, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
For N-(2-piperidin-1-ylethyl)-2-(1,2,4-triazol-1-yl)propanamide research include the development of more stable and soluble analogs and the investigation of its potential therapeutic effects in other diseases.
Métodos De Síntesis
N-(2-piperidin-1-ylethyl)-2-(1,2,4-triazol-1-yl)propanamide can be synthesized by reacting 2-(1,2,4-triazol-1-yl)propan-2-ol with 1-bromo-2-(piperidin-1-yl)ethane in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to yield N-(2-piperidin-1-ylethyl)-2-(1,2,4-triazol-1-yl)propanamide.
Propiedades
IUPAC Name |
N-(2-piperidin-1-ylethyl)-2-(1,2,4-triazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O/c1-11(17-10-13-9-15-17)12(18)14-5-8-16-6-3-2-4-7-16/h9-11H,2-8H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWLRPIMIIIACL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1CCCCC1)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-piperidin-1-ylethyl)-2-(1,2,4-triazol-1-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine](/img/structure/B7558705.png)
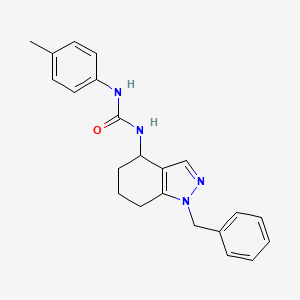
![N-ethyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B7558740.png)

![N-[4-(2-ethyl-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide;hydrochloride](/img/structure/B7558755.png)
![1-(4-methoxyphenyl)-N'-[[3-methoxy-4-(pyridin-4-ylmethoxy)phenyl]methyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B7558760.png)
![N-[[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]-2-phenoxypropanamide](/img/structure/B7558764.png)


![N-[(3-methoxyphenyl)methyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7558787.png)
